![molecular formula C10H10ClN B2988150 3-(4-Chlorophenyl)-2-methylpropanenitrile CAS No. 1521001-38-6](/img/structure/B2988150.png)
3-(4-Chlorophenyl)-2-methylpropanenitrile
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Overview
Description
3-(4-Chlorophenyl)-2-methylpropanenitrile, also known as CP 47,497, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the early 1990s by Pfizer, Inc. as a potential treatment for pain and inflammation. However, it was later discovered to have powerful psychoactive effects and was never developed for medical use. CP 47,497 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana.
Scientific Research Applications
Synthesis of Isoxazoline Derivatives
The compound has been used in the synthesis of isoxazoline derivatives . A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate has been synthesized via a one-pot sequential strategy under sonication . The single crystal has been investigated using X-ray diffraction analysis .
Hydrogen Bonding Studies
The compound has been used in studies of hydrogen bonding. Hydrogen bonding between C–H···O and C–H···N produces a layer structure in the crystal .
Density Functional Theory (DFT) Studies
The compound has been used in DFT studies. The optimized structure and the solid-state structure that was obtained through experiments are compared using density functional theory at the B3LYP/6-311 G + (d,p) level .
Nonlinear Optics
The potential applications of the 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths . The static and dynamic polarizability are found to be many-fold higher than that of urea .
Catalyst for Diels-Alder Reactions
It has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions.
Polymerization Agent
The compound has also been used as a polymerization agent.
Synthesis of Pharmaceuticals
Synthesis of Agrochemicals
The compound has also been used in the synthesis of agrochemicals.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
The compound’s interaction with its targets can lead to changes in cellular processes, which can result in therapeutic effects .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
The result of a compound’s action is typically observed as a change in cellular function or a therapeutic effect .
properties
IUPAC Name |
3-(4-chlorophenyl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBXJUZVIFQJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-methylpropanenitrile | |
CAS RN |
1521001-38-6 |
Source
|
Record name | 3-(4-chlorophenyl)-2-methylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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